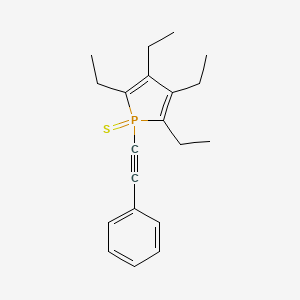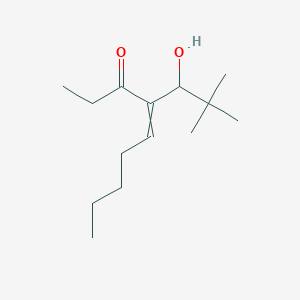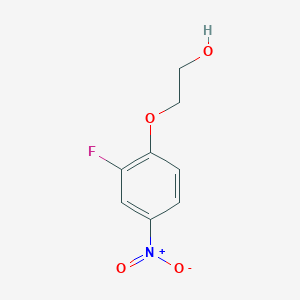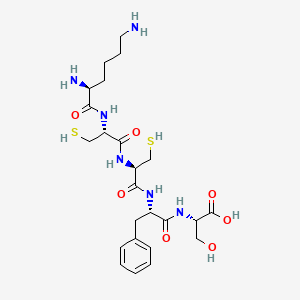![molecular formula C20H23FN2O B12603284 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one CAS No. 918145-54-7](/img/structure/B12603284.png)
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one typically involves multiple steps, including the formation of intermediate compounds. One method involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The reaction is carried out at a temperature range of 10-35°C, followed by the addition of pyridine-3-sulfonyl chloride . The reaction mixture is then stirred, quenched, and purified to obtain the desired product.
Análisis De Reacciones Químicas
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one can be compared with other similar compounds, such as:
Propiedades
Número CAS |
918145-54-7 |
|---|---|
Fórmula molecular |
C20H23FN2O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]azepan-2-one |
InChI |
InChI=1S/C20H23FN2O/c21-18-9-4-3-8-17(18)19-12-11-16(15-22-19)7-6-14-23-13-5-1-2-10-20(23)24/h3-4,8-9,11-12,15H,1-2,5-7,10,13-14H2 |
Clave InChI |
AVUPXJHMRLBJAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
